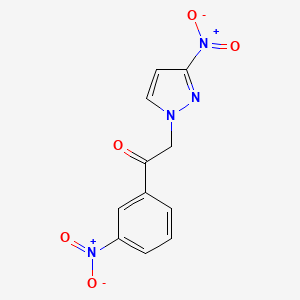

![molecular formula C14H21N B6362832 (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine CAS No. 1240590-77-5](/img/structure/B6362832.png)

(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

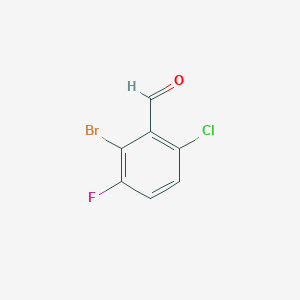

“(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine” is a chemical compound with the molecular formula C14H21N . It has a molecular weight of 203.32 .

Synthesis Analysis

The synthesis of amines like “this compound” can involve several methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . A nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide, can also be used .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C14H21N . The butan-2-yl group is chiral, meaning it can exist in two different forms . The carbon atom at position 2 is a stereocenter, having four different groups attached: −H, −CH3, −CH2−CH3, and −R .Chemical Reactions Analysis

The chemical reactions involving “this compound” can vary based on the conditions and the reactants involved. As an amine, it can participate in a variety of reactions, including those involving alkyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. As an amine, it is likely to have a basic character. The exact properties such as melting point, boiling point, and solubility would need to be determined experimentally .Applications De Recherche Scientifique

Synthesis and Derivative Research

Synthesis of Hexahydrobenzo[b][1,7]phenanthroline Derivatives : (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine is used in the synthesis of hexahydrobenzo[b][1,7]phenanthroline derivatives, which have potential applications in various fields including pharmaceuticals and materials science. This process involves a three-component condensation, demonstrating the compound's utility in complex organic syntheses (Kozlov & Tereshko, 2013).

Reaction with Methyl 2-(4-allyl-2-methoxyphenoxy)acetate : In another study, the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with similar amines in butanol resulted in the formation of target amides. This indicates the potential of this compound in the synthesis of novel compounds (Novakov et al., 2017).

Improved Process for Repaglinide : An improved synthesis process for Repaglinide, a diabetes medication, involves a key intermediate structurally related to this compound. This showcases the compound's relevance in pharmaceutical manufacturing (Kolla et al., 2006).

Chemical Properties and Reactions

Study of Thermolysis of Benzotriazole Derivatives : The compound's derivatives have been studied for their thermolysis behavior in gas-phase, revealing insights into their stability and decomposition patterns. This is crucial for understanding its behavior under different conditions (Dib et al., 2004).

Catalytic Applications : Group 10 metal aminopyridinato complexes, derived from compounds structurally similar to this compound, have been used as catalysts in aryl-Cl activation and hydrosilane polymerization. This highlights its potential in catalysis (Deeken et al., 2006).

Medical and Pharmacological Research

- Potent Dipeptidyl Peptidase IV Inhibitor for Type 2 Diabetes : A derivative of this compound has been identified as a potent inhibitor of dipeptidyl peptidase IV, a target in the treatment of type 2 diabetes. This highlights its significance in developing new diabetes treatments (Kim et al., 2005).

Miscellaneous Applications

- Electrochromic Devices : In a study, a precursor compound structurally related to this compound was used to fabricate electrochromic devices. This illustrates its potential application in the development of smart materials (Yagmur et al., 2013).

Safety and Hazards

The safety and hazards associated with “(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine” would depend on its specific properties and uses. As with all chemicals, appropriate safety measures should be taken when handling it. For example, sec-butylamine, a related compound, has a median lethal dose (LD50) of 152 mg/kg for oral intake in rats .

Propriétés

IUPAC Name |

(E)-N-butan-2-yl-2-methyl-3-phenylprop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-4-13(3)15-11-12(2)10-14-8-6-5-7-9-14/h5-10,13,15H,4,11H2,1-3H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDDFAMIERGAIF-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC(=CC1=CC=CC=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)NC/C(=C/C1=CC=CC=C1)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)

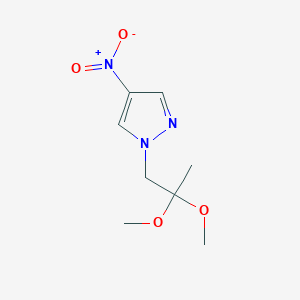

![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)

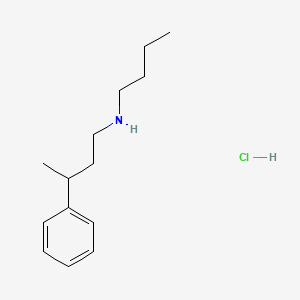

![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)

amine hydrochloride](/img/structure/B6362817.png)

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)

![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)